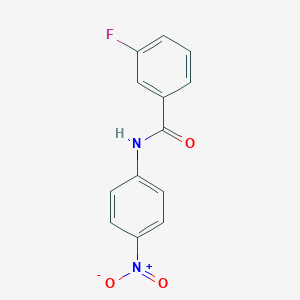

3-fluoro-N-(4-nitrophenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

347-62-6 |

|---|---|

Molecular Formula |

C13H9FN2O3 |

Molecular Weight |

260.22 g/mol |

IUPAC Name |

3-fluoro-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H9FN2O3/c14-10-3-1-2-9(8-10)13(17)15-11-4-6-12(7-5-11)16(18)19/h1-8H,(H,15,17) |

InChI Key |

NFUABZLMIRUOQZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Fluoro N 4 Nitrophenyl Benzamide

Retrosynthetic Analysis of the 3-fluoro-N-(4-nitrophenyl)benzamide Core Structure

A retrosynthetic analysis of this compound logically dissects the molecule into its constituent starting materials. The most apparent disconnection is at the amide C-N bond, which is a common and reliable bond formation strategy in organic synthesis. This primary disconnection leads to two key synthons: a 3-fluorobenzoyl cation equivalent and a 4-nitroaniline (B120555) anion equivalent. These synthons, in turn, correspond to readily available or easily synthesizable starting materials: 3-fluorobenzoic acid (or its activated derivatives) and 4-nitroaniline.

Figure 1: Retrosynthetic Disconnection of this compound

This primary retrosynthetic pathway is the most straightforward and is the basis for the most common synthetic routes. Alternative disconnections are theoretically possible but are generally less practical due to the higher energy intermediates and more complex reaction conditions they would necessitate.

Optimized Synthetic Routes to this compound

The synthesis of this compound is most efficiently achieved through the formation of the amide linkage between 3-fluorobenzoic acid and 4-nitroaniline.

Amidation Reactions: Carboxylic Acid Activation and Amine Coupling Strategies

The direct reaction between a carboxylic acid and an amine to form an amide is typically a slow and high-temperature process, often resulting in side products. Therefore, the carboxylic acid component, 3-fluorobenzoic acid, is usually activated to facilitate the reaction.

One of the most common methods involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. This is achieved by treating 3-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-fluorobenzoyl chloride is then reacted with 4-nitroaniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the HCl byproduct.

Another widely used method is the use of coupling agents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields.

A study on the synthesis of a related compound, N-(4-fluoro-3-nitrophenyl)benzamide, highlights the use of EDC/HOBt in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) as an effective coupling strategy. Similar conditions are expected to be effective for the synthesis of this compound.

Table 1: Comparison of Common Amidation Methods

| Method | Activating Agent | Typical Solvent | Temperature | Advantages | Disadvantages |

| Acyl Halide | SOCl₂ or (COCl)₂ | DCM, Toluene | 0 °C to reflux | High reactivity, relatively inexpensive | Harsh reagents, generation of acidic byproduct |

| Coupling Agents | EDC/HOBt, DCC/HOBt | DCM, DMF | Room Temperature | Mild conditions, high yields | Higher cost of reagents, potential for side products |

Alternative Synthetic Approaches for Benzamide (B126) Linkage Formation

While less common for this specific transformation, other methods for forming the benzamide linkage exist. One such method is the Beckmann rearrangement of a ketoxime. researchgate.net In a hypothetical application to this synthesis, one could envision the formation of a ketoxime from 3-fluorophenyl 4-nitrophenyl ketone, which would then undergo rearrangement to the desired amide. However, the synthesis of the starting ketone is not trivial, making this a less direct route compared to standard amidation.

Another alternative involves the palladium-catalyzed aminocarbonylation of an aryl halide. For instance, 3-fluoroiodobenzene could be reacted with 4-nitroaniline and carbon monoxide in the presence of a palladium catalyst. This method is powerful for generating amides but requires specialized equipment for handling carbon monoxide gas.

Investigation of Reaction Kinetics and Mechanistic Pathways in this compound Synthesis

The mechanism of the amidation reaction is well-understood. When using an acyl chloride, the reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in 4-nitroaniline attacks the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and forming the amide bond. The presence of a base is crucial to deprotonate the resulting ammonium (B1175870) salt and drive the reaction to completion.

In the case of coupling agent-mediated reactions, the carboxylic acid first reacts with the coupling agent (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The addition of HOBt can further enhance the reaction by forming an active ester with the O-acylisourea, which is less prone to side reactions and more reactive towards the amine.

Kinetic studies on similar amidation reactions have shown that the rate is dependent on the concentration of both the activated carboxylic acid species and the amine. The electronic nature of the substituents on both the benzoyl and aniline (B41778) rings can also influence the reaction rate. The electron-withdrawing nitro group on the aniline derivative decreases its nucleophilicity, potentially slowing the reaction compared to an unsubstituted aniline. Conversely, the fluorine atom on the benzoyl ring has a modest electron-withdrawing effect, which can slightly increase the electrophilicity of the carbonyl carbon.

Catalytic Methods and Their Application in the Synthesis of this compound

While the previously mentioned stoichiometric coupling agents are highly effective, catalytic methods for amide bond formation are an area of active research, driven by the desire for more atom-economical and environmentally friendly processes.

Boric acid and its derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines at elevated temperatures. The proposed mechanism involves the formation of a mixed anhydride (B1165640) between the carboxylic acid and boric acid, which then reacts with the amine.

Certain metal catalysts, particularly those based on zirconium, titanium, and iron, have also been developed for direct amidation. These Lewis acidic metals can coordinate to the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the amine.

For the synthesis of this compound, the application of such catalytic methods could offer a more sustainable alternative to traditional methods, although reaction conditions would need to be optimized for these specific substrates.

Scale-Up Considerations for Laboratory Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory scale to a larger, preparative scale introduces several practical considerations.

Choice of Reagents and Solvents: For large-scale synthesis, the cost and safety of reagents and solvents become more critical. The acyl chloride method, while using less expensive reagents than coupling agents, involves the handling of corrosive materials and the management of an acidic byproduct stream. The use of less hazardous solvents and bases is also preferable.

Reaction Conditions and Heat Management: Amidation reactions can be exothermic. On a larger scale, efficient heat management is crucial to prevent runaway reactions and ensure consistent product quality. The choice of reactor and cooling system is important.

Purification: Purification by column chromatography, which is common in a laboratory setting, can be impractical and costly for large quantities. Crystallization is often the preferred method for purification on a larger scale. The selection of an appropriate crystallization solvent system is a key development step.

Process Safety: A thorough safety assessment is necessary before scaling up any chemical process. This includes understanding the thermal stability of intermediates and the final product, as well as potential hazards associated with the reagents and reaction conditions.

Advanced Spectroscopic and Crystallographic Characterization of 3 Fluoro N 4 Nitrophenyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for unambiguously determining the molecular structure of 3-fluoro-N-(4-nitrophenyl)benzamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C, ¹⁹F)

One-dimensional NMR spectra provide fundamental information about the types and numbers of unique nuclei in the molecule.

¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the amide proton and the aromatic protons. The amide (N-H) proton typically appears as a broad singlet in the downfield region (around 10-11 ppm). The four protons of the 4-nitrophenyl group are expected to form a characteristic AA'BB' system, appearing as two distinct doublets due to their chemical equivalence and coupling to each other. The four protons on the 3-fluorobenzoyl ring would present more complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum would reveal signals for each of the 13 carbon atoms in the molecule, as they are all chemically non-equivalent. The carbonyl carbon (C=O) of the amide group is expected to resonate at a low field (around 165 ppm). The aromatic carbons would appear in the typical range of 110-150 ppm. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature confirming the C-F bond. Similarly, the carbon attached to the nitro group (C-NO₂) would be shifted downfield.

¹⁹F NMR: Since there is only one fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to show a single resonance. acs.org The multiplicity of this signal would be a multiplet, resulting from coupling to the two ortho and one meta proton on the benzoyl ring. 19F NMR is highly sensitive to the electronic environment, making it a valuable tool for confirming the presence and position of the fluorine substituent. azom.com

Table 3.1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound This table contains predicted values based on established principles of NMR spectroscopy, as specific experimental data was not available in the cited literature.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Amide N-H | 10.5 (s, 1H) | - |

| Benzoyl C =O | - | 165.0 |

| Benzoyl C -1 | - | 135.0 |

| Benzoyl C -2 | 7.8 (d) | 125.0 |

| Benzoyl C -3 | - | 162.0 (d, ¹JCF ≈ 250 Hz) |

| Benzoyl C -4 | 7.5 (m) | 115.0 (d, ²JCF ≈ 22 Hz) |

| Benzoyl C -5 | 7.6 (m) | 131.0 (d, ³JCF ≈ 8 Hz) |

| Benzoyl C -6 | 7.9 (m) | 120.0 (d, ²JCF ≈ 21 Hz) |

| Nitrophenyl C -1' | - | 145.0 |

| Nitrophenyl C -2'/6' | 7.9 (d, 2H) | 120.0 |

| Nitrophenyl C -3'/5' | 8.3 (d, 2H) | 125.0 |

| Nitrophenyl C -4' | - | 144.0 |

s = singlet, d = doublet, m = multiplet. Coupling constants (J) are approximate values.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are critical for assembling the complete molecular structure by revealing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment would map ¹H-¹H coupling networks. It would show correlations between adjacent protons on the 3-fluorobenzoyl ring and, separately, on the 4-nitrophenyl ring, confirming the proton assignments within each aromatic system. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly bonded to. This technique allows for the unambiguous assignment of all protonated carbon atoms in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY data can help determine the preferred conformation around the amide bond and show spatial proximity between protons on the two separate aromatic rings, providing insight into the molecule's three-dimensional shape in solution.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, key vibrational bands would be expected that confirm its structure. The N-H stretching vibration of the secondary amide would appear as a sharp band around 3300 cm⁻¹. The Amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense bands in the IR spectrum and would be located around 1670 cm⁻¹. The Amide II band, arising from N-H bending and C-N stretching, would be observed near 1550 cm⁻¹.

The nitro group (NO₂) gives rise to two strong, characteristic absorptions: an asymmetric stretch typically near 1520 cm⁻¹ and a symmetric stretch near 1340 cm⁻¹. esisresearch.org The presence of the C-F bond would be confirmed by a strong absorption band in the 1250–1100 cm⁻¹ region. researchgate.net Aromatic C-H and C=C stretching vibrations would also be present in their expected regions.

Table 3.2: Characteristic Vibrational Frequencies for this compound This table contains predicted values based on established group frequencies, as specific experimental data was not available in the cited literature.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Amide | ~3300 |

| Aromatic C-H Stretch | Aryl | 3100 - 3000 |

| Amide I (C=O Stretch) | Amide | 1680 - 1660 |

| Amide II (N-H Bend) | Amide | 1560 - 1540 |

| Asymmetric NO₂ Stretch | Nitro | 1530 - 1510 |

| Symmetric NO₂ Stretch | Nitro | 1350 - 1330 |

| C-F Stretch | Fluoroaromatic | 1250 - 1100 |

| C-N Stretch | Amide/Aryl-NO₂ | 1300 - 1200 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₁₃H₉FN₂O₃, the calculated monoisotopic mass is 260.0597 g/mol . HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm).

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. A common fragmentation pathway for amides is the cleavage of the amide bond. For this molecule, this would likely lead to the formation of two primary fragment ions: the 3-fluorobenzoyl cation at m/z 123 and a fragment corresponding to the 4-nitrophenylamine moiety. Further fragmentation could involve the loss of the nitro group (-NO₂) or carbon monoxide (-CO). pjps.pk

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. acs.org

This analysis would definitively establish the conformation of the molecule, including the planarity of the amide group and the dihedral angle between the two aromatic rings. In the solid state, molecules pack in a repeating pattern stabilized by intermolecular forces. X-ray diffraction would reveal these interactions, such as potential hydrogen bonds between the amide N-H of one molecule and a nitro or carbonyl oxygen atom of a neighboring molecule, as well as possible π-π stacking interactions between the aromatic rings. researchgate.net This information is crucial for understanding the compound's solid-state properties.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic structure of a molecule by probing the transitions between electronic energy levels.

UV-Vis Spectroscopy: this compound contains multiple chromophores, including the two aromatic rings and the nitro group, which are part of a conjugated system. The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions. nih.gov The exact position of the absorption maxima (λmax) would be influenced by the combined electronic effects of the fluorine substituent on the benzoyl ring and the potent electron-withdrawing nitro group on the phenylamine ring. rsc.org

Fluorescence Spectroscopy: While many aromatic compounds are fluorescent, the emission properties of this compound may be complex. Nitroaromatic compounds are well-known to exhibit quenching of fluorescence. The presence of the nitro group often promotes efficient intersystem crossing to the triplet state, reducing or eliminating fluorescence emission. Therefore, it is possible that this compound would be only weakly fluorescent or non-fluorescent. Experimental measurement would be required to determine its emissive properties.

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Studies

Systematic Structural Modifications of the 3-Fluorophenyl Moiety

Modifications to the 3-fluorophenyl ring of the benzamide (B126) scaffold can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Positional Isomerism of the Fluoro Substituent: The placement of the fluorine atom on the phenyl ring is a critical determinant of activity. While the lead compound features a fluorine at the 3-position, analogues with fluorine at the 2- or 4-position would provide insight into the optimal positioning for target engagement. For instance, studies on related benzamide series have shown that altering the halogen position can dramatically impact biological efficacy.

Introduction of Additional Substituents: The introduction of other functional groups onto the 3-fluorophenyl ring can further probe the SAR. Electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) can be systematically introduced at various positions to modulate the electronic nature of the ring. For example, the synthesis of analogues like 4-fluoro-N-(4-methyl-3-nitrophenyl)benzamide, which introduces a methyl group, can enhance metabolic stability.

Ring System Analogues: Replacing the phenyl ring with other aromatic or heteroaromatic systems, such as pyridine (B92270), thiophene, or furan, can explore the necessity of the benzene (B151609) ring for activity and may introduce new interaction points. For instance, replacing the phenyl ring with a pyridine ring has been shown to be beneficial in some benzamide series, improving potency. acs.org

A summary of potential modifications to the 3-fluorophenyl moiety is presented in the table below.

| Modification Type | Example Substituent/Moiety | Rationale |

| Positional Isomerism | 2-fluoro, 4-fluoro | Investigate the optimal fluorine position for activity. |

| Electron-Donating Groups | -CH₃, -OCH₃ | Increase electron density, potentially enhance binding through hydrophobic interactions. |

| Electron-Withdrawing Groups | -CF₃, -CN, -NO₂ | Decrease electron density, potentially alter binding mode or improve potency. |

| Ring System Analogues | Pyridine, Thiophene, Furan | Explore the necessity of the phenyl ring and introduce new interaction points. |

Exploration of Structural Variations on the 4-Nitrophenyl Substituted Amine

Positional Isomerism of the Nitro Group: Moving the nitro group from the 4-position to the 2- or 3-position can reveal the importance of its specific location for activity. An isomer, N-(4-fluorophenyl)-3-nitrobenzamide, where the nitro group is on the benzamide ring and the fluorine on the aniline (B41778) ring, highlights how substituent placement can drastically alter the chemical space.

Replacement of the Nitro Group: The nitro group is often a liability in drug candidates due to potential toxicity. cambridgemedchemconsulting.com Bioisosteric replacement with other electron-withdrawing groups such as cyano (-CN), sulfone (-SO₂R), or trifluoromethyl (-CF₃) is a common strategy to mitigate this while attempting to retain activity. leibniz-hki.delboro.ac.uk For example, the trifluoromethyl group has been successfully used as a bioisostere for the nitro group in other contexts. lboro.ac.uk

Substitution on the Phenyl Ring: Introducing additional substituents on the 4-nitrophenyl ring can provide further SAR insights. For instance, adding a methyl group to create a 4-nitro-3-methylphenyl analogue could influence steric and electronic properties.

The table below outlines potential structural variations on the 4-nitrophenyl substituted amine.

| Modification Type | Example Substituent/Moiety | Rationale |

| Positional Isomerism | 2-nitrophenyl, 3-nitrophenyl | Determine the optimal position of the electron-withdrawing group. |

| Bioisosteric Replacement | -CN, -SO₂CH₃, -CF₃ | Mitigate potential nitro-group toxicity while maintaining electronic properties. |

| Additional Substitution | -CH₃, -Cl, -OCH₃ | Probe steric and electronic tolerance on the phenyl ring. |

| Ring System Analogues | Pyridyl, Pyrimidinyl | Introduce heteroatoms to explore new hydrogen bonding interactions. |

Chemical Modifications of the Amide Linker and N-Substituent within the 3-fluoro-N-(4-nitrophenyl)benzamide Scaffold

The amide bond is a central feature of the scaffold, and its modification can impact the molecule's stability, conformation, and hydrogen bonding capabilities.

Amide Bond Isosteres: Replacing the amide bond with isosteres such as a thioamide, ester, or a reversed amide can alter the electronic and conformational properties of the molecule. For instance, the replacement of an amide linker with a urea (B33335) linker has been shown to decrease activity in some bisguanidine series, highlighting the importance of the amide functionality. csic.es

N-Alkylation/N-Arylation: Substitution on the amide nitrogen can provide information on the steric tolerance around the linker. Introducing small alkyl groups (e.g., N-methyl, N-ethyl) or aryl groups could influence the molecule's conformation and its ability to act as a hydrogen bond donor.

Linker Homologation: Inserting a methylene (B1212753) group (-CH₂-) between the carbonyl and the nitrogen (to form an N-phenylacetophenone derivative) or between the phenyl ring and the carbonyl can increase the flexibility of the molecule. scienceopen.com However, in some N-phenylbenzamide series, this modification has led to a decrease in antiviral activity, suggesting the rigidity of the amide linker is important. scienceopen.com

The following table summarizes potential modifications to the amide linker.

| Modification Type | Example Modification | Rationale |

| Amide Bond Isosteres | Thioamide, Ester, Reversed Amide | Alter electronic properties and hydrogen bonding capabilities. |

| N-Substitution | N-methyl, N-ethyl | Investigate steric tolerance and the role of the N-H hydrogen bond donor. |

| Linker Homologation | -C(=O)CH₂NH-, -CH₂C(=O)NH- | Increase flexibility and alter the distance between the two aromatic rings. |

Synthesis and Characterization of Stereoisomeric and Conformational Analogues of this compound

While this compound itself is achiral, the introduction of chiral centers through derivatization would necessitate the synthesis and characterization of stereoisomers. For example, if a chiral substituent is introduced on either of the phenyl rings or on the amide linker, the resulting enantiomers or diastereomers could exhibit different biological activities.

The synthesis of stereoisomeric analogues would typically involve either using a chiral starting material or employing a chiral catalyst or auxiliary during the synthesis. The separation of stereoisomers can be achieved by chiral chromatography.

Characterization of these analogues would rely on techniques such as:

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the atoms.

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

X-ray Crystallography: To determine the three-dimensional structure and absolute configuration of chiral molecules.

Investigation of Bioisosteric Replacements within the this compound Structure

Bioisosterism is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. benthamscience.com Within the this compound scaffold, several bioisosteric replacements can be explored.

Fluorine Bioisosteres: While fluorine itself is often considered a bioisostere of hydrogen, other halogens like chlorine or bromine could be substituted at the 3-position to investigate the effect of size and electronegativity.

Nitro Group Bioisosteres: As mentioned previously, the nitro group can be replaced by other electron-withdrawing groups like cyano (-CN), trifluoromethyl (-CF₃), or a sulfone (-SO₂R). cambridgemedchemconsulting.comleibniz-hki.delboro.ac.uk The goal is to mimic the electronic properties of the nitro group while potentially improving the safety profile.

Amide Bond Bioisosteres: As discussed in section 4.3, various groups can replace the amide bond to alter the molecule's properties.

The table below provides examples of bioisosteric replacements.

| Original Group | Bioisosteric Replacement | Rationale |

| 3-Fluoro | 3-Chloro, 3-Bromo | Investigate the effect of halogen size and electronegativity. |

| 4-Nitro | 4-Cyano, 4-Trifluoromethyl, 4-Sulfonyl | Mimic electron-withdrawing properties with potentially reduced toxicity. |

| Amide Linker | Thioamide, Ester, Reversed Amide | Alter electronic character and hydrogen bonding patterns. |

Combinatorial and Parallel Synthesis Approaches for Generating this compound Libraries

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are invaluable. nih.govstanford.edu These approaches allow for the rapid generation of a large number of analogues for high-throughput screening.

Solid-Phase Synthesis: One common approach is solid-phase synthesis, where one of the starting materials is attached to a solid support (resin). scripps.edu For example, a resin-bound 3-fluorobenzoic acid could be reacted with a library of different anilines, or a resin-bound aniline could be reacted with a library of different benzoyl chlorides. This method simplifies purification as excess reagents and by-products can be washed away.

Solution-Phase Parallel Synthesis: Alternatively, solution-phase parallel synthesis can be performed in multi-well plates. nih.gov This approach is often more flexible in terms of reaction types and can be automated. Purification of the resulting libraries can be achieved using techniques like automated high-performance liquid chromatography (HPLC). stanford.edu

A typical combinatorial approach would involve the synthesis of a library of compounds by reacting a set of diverse 3-fluorobenzoyl chloride analogues with a set of diverse aniline analogues. This would allow for the simultaneous exploration of modifications on both phenyl rings. The general synthetic route for such a library is depicted below.

General Synthetic Scheme for a Combinatorial Library:

A diverse set of substituted benzoyl chlorides (A ) can be reacted with a diverse set of substituted anilines (B ) in a parallel fashion to generate a library of benzamide analogues (C ).

This general scheme allows for the systematic variation of substituents on both aromatic rings to build a comprehensive SAR profile.

In Vitro Biological Activity Profiling and Molecular Mechanistic Investigations of 3 Fluoro N 4 Nitrophenyl Benzamide and Its Analogues

Assessment of Biological Efficacy in Relevant Cellular and Biochemical Assays

To determine the biological efficacy of 3-fluoro-N-(4-nitrophenyl)benzamide, a tiered screening approach in various cellular and biochemical assays would be necessary. Initial broad-spectrum screening against a panel of cancer cell lines (e.g., NCI-60) would indicate potential cytotoxic or cytostatic effects. Further focused assays would depend on any observed activity or structural similarities to compounds with known biological effects.

For instance, should the compound show antimicrobial potential, a series of assays would be conducted to determine its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. These assays would quantify the lowest concentration of the compound that prevents visible growth of the microorganisms.

Similarly, if anti-inflammatory properties are suspected, cellular assays using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) would be employed. Key readouts would include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and nitric oxide (NO) synthesis.

Identification and Validation of Molecular Targets and Ligand-Target Binding Affinities

Identifying the specific molecular target(s) of this compound is crucial to understanding its mechanism of action.

Target Deconvolution Methodologies (e.g., Affinity-Based Probes, Proteomics)

A common approach for target identification involves the synthesis of an affinity-based probe. This would entail chemically modifying this compound with a reactive group and a reporter tag. The probe is then incubated with cell lysates or intact cells, allowing it to covalently bind to its target protein(s). Subsequent proteomic analysis, often using mass spectrometry, can then identify the protein(s) that have been "pulled down" by the probe.

Enzyme Kinetics and Inhibition/Activation Studies

If a specific enzyme is identified as a potential target, detailed enzyme kinetic studies would be performed. These experiments would determine whether this compound acts as an inhibitor or an activator of the enzyme. Key parameters to be determined would include the half-maximal inhibitory concentration (IC50) or activation constant (AC50), and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) through analyses such as Lineweaver-Burk plots.

Receptor Binding Assays and Competition Experiments

Should the compound be hypothesized to interact with a specific receptor, radioligand binding assays would be employed. These assays measure the affinity of the compound for the receptor by competing with a known radiolabeled ligand. The dissociation constant (Kd) would be determined to quantify the binding affinity.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Once a molecular target is validated, the next step is to investigate how the interaction between the compound and its target affects downstream intracellular signaling pathways. Techniques such as Western blotting would be used to assess changes in the phosphorylation status and expression levels of key signaling proteins. For example, if the compound targets a kinase, the phosphorylation of its known substrates would be examined. Reporter gene assays could also be utilized to measure the activity of transcription factors that are regulated by the signaling pathway .

Analysis of Structure-Activity Relationships (SAR) Derived from Comprehensive Biological Data Sets

To understand how the chemical structure of this compound contributes to its biological activity, a systematic structure-activity relationship (SAR) study would be undertaken. This involves synthesizing a series of analogues of the parent compound with modifications at different positions. For instance, the position and nature of the fluoro and nitro groups on the phenyl rings would be varied.

Each analogue would then be subjected to the same battery of biological assays as the parent compound. The resulting data would allow for the identification of key structural features that are essential for activity, as well as those that can be modified to improve potency, selectivity, or other pharmacological properties. This iterative process of synthesis and biological testing is fundamental to the optimization of lead compounds in drug discovery.

Below is a hypothetical data table illustrating how SAR data might be presented:

| Compound | R1 | R2 | R3 | IC50 (µM) |

| This compound | H | 3-F | 4-NO2 | Value |

| Analogue 1 | H | 2-F | 4-NO2 | Value |

| Analogue 2 | H | 4-F | 4-NO2 | Value |

| Analogue 3 | H | 3-F | 3-NO2 | Value |

| Analogue 4 | H | 3-F | 2-NO2 | Value |

| Analogue 5 | 4-OCH3 | 3-F | 4-NO2 | Value |

This systematic approach allows researchers to build a comprehensive profile of a novel compound's biological activity and mechanism of action, paving the way for its potential development as a therapeutic agent or a chemical probe.

In Vitro Biological Activity of this compound and its Analogues Remains an Area for Future Investigation

While the broader classes of benzamides and nitroaromatic compounds have been the subject of numerous investigations, revealing a wide range of biological activities, the specific contribution of the 3-fluoro substitution in combination with the N-(4-nitrophenyl) moiety has yet to be detailed.

Pharmacodynamic studies are crucial for understanding the therapeutic potential of a compound. These studies, typically conducted using cell-based assays, provide valuable information on a compound's mechanism of action, efficacy, and potency. Efficacy refers to the maximal response a compound can produce, while potency is a measure of the concentration at which a compound elicits a specific response, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

In the context of related compounds, various benzamide (B126) derivatives have demonstrated a spectrum of biological effects. For instance, certain nitro-substituted benzamides have been evaluated for their anti-inflammatory properties, with some showing inhibition of nitric oxide production in macrophage cell lines. nih.govuma.es Similarly, other analogues have been investigated for their potential as antidiabetic agents by targeting enzymes like α-glucosidase and α-amylase. tandfonline.com

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can, in turn, influence the compound's pharmacodynamic profile. However, without specific experimental data for this compound, any discussion of its efficacy and potency would be purely speculative.

Future research, involving the synthesis and subsequent screening of this compound in a variety of in vitro assays, is necessary to elucidate its biological activity profile. Such studies would involve a range of cell lines and molecular targets to identify any potential therapeutic applications. The generation of data from these studies would be essential to populate tables detailing its efficacy and potency against various biological targets.

Computational Chemistry and Molecular Modeling Studies of 3 Fluoro N 4 Nitrophenyl Benzamide

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-fluoro-N-(4-nitrophenyl)benzamide, these methods would elucidate its electronic behavior and predict its reactivity.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electrostatic Potential

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity.

Furthermore, DFT calculations would generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential would likely be concentrated around the oxygen atoms of the nitro and amide groups and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Conformational Analysis and Energy Landscape Mapping of this compound

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve systematically rotating the single bonds—particularly the amide bond and the bonds connecting the phenyl rings—to identify all possible stable conformations. By calculating the potential energy of each conformation, an energy landscape map can be constructed. This map reveals the lowest-energy (most stable) conformations and the energy barriers between different conformations, providing insight into the molecule's flexibility and the shapes it is most likely to adopt.

Molecular Docking Simulations to Predict Binding Modes with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this would involve selecting putative biological targets (e.g., enzymes or receptors implicated in a disease pathway) and computationally placing the molecule into the target's binding site. The simulation would predict the binding affinity (docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is critical for understanding the molecule's potential mechanism of action and for structure-based drug design.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamic Interactions

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-target complex over time. An MD simulation would treat the atoms as classical particles and simulate their movements, providing a view of how the ligand and protein interact in a more realistic, dynamic environment. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms would be analyzed to assess the stability of the binding pose identified in docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. To build a QSAR model for analogues of this compound, a dataset of similar compounds with known biological activities would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound and correlated with their activity. The resulting model could then be used to predict the biological activity of new, untested compounds, including this compound.

Pharmacophore Modeling, Virtual Screening, and Ligand-Based Design Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. If a set of active molecules with a similar mechanism of action were known, a pharmacophore model could be generated. This model serves as a 3D query for virtual screening of large chemical databases to identify other diverse molecules that might exhibit similar activity. This approach is instrumental in ligand-based drug design for discovering novel chemical scaffolds.

While the specific computational data for this compound is not available, the methodologies described represent the standard and rigorous approaches that would be necessary to characterize its chemical properties and predict its biological potential. Future research in this area would be invaluable for uncovering the specific attributes of this compound.

Future Research Directions and Unexplored Avenues for 3 Fluoro N 4 Nitrophenyl Benzamide Research

Integration of Advanced Omics Technologies for Systems-Level Biological Understanding

Future research should prioritize the use of advanced "omics" technologies to gain a comprehensive, systems-level understanding of the biological effects of 3-fluoro-N-(4-nitrophenyl)benzamide. Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide an unbiased view of the cellular pathways modulated by this compound. For instance, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression in response to treatment, offering clues about its mechanism of action. Proteomics could identify protein targets, and metabolomics could elucidate downstream effects on cellular metabolism. Integrating these multi-omics datasets would be crucial for constructing a holistic picture of the compound's biological impact and for identifying potential therapeutic applications and off-target effects.

Development of Novel and Sustainable Synthetic Methodologies for Benzamide (B126) Scaffolds

The synthesis of this compound and its analogues presents an opportunity to develop and apply novel and sustainable synthetic methodologies. While classical methods for amide bond formation are well-established, future research could focus on more environmentally friendly and efficient approaches. This could include the use of novel coupling reagents with lower toxicity, catalytic methods that reduce waste, and the exploration of flow chemistry for safer and more scalable synthesis. The development of one-pot or tandem reactions to construct the benzamide scaffold from simple precursors would also be a valuable contribution to synthetic organic chemistry.

Exploration of Additional Biological Targets and Pathways beyond Initial Findings

Given the limited specific research on this compound, a crucial future direction is the broad screening of its biological activities to identify initial therapeutic areas of interest. High-throughput screening (HTS) against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities. Following any initial "hits," further studies would be necessary to validate these targets and elucidate the underlying molecular pathways. Computational approaches, such as molecular docking and virtual screening, could also be employed to predict potential biological targets based on the compound's structure, guiding experimental investigations.

Application of Advanced Biophysical Techniques for Ligand-Target Interaction Characterization

Once a biological target for this compound is identified, advanced biophysical techniques will be instrumental in characterizing the precise nature of the ligand-target interaction. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics. For a more detailed structural understanding, X-ray crystallography or cryo-electron microscopy (cryo-EM) could be used to determine the three-dimensional structure of the compound bound to its target. This information is invaluable for understanding the mechanism of action at a molecular level and for guiding further optimization of the compound.

Strategies for Lead Optimization and Scaffold Refinement in Academic Drug Discovery Programs

Should this compound demonstrate promising biological activity, it could serve as a starting point for a lead optimization program within an academic drug discovery setting. Structure-activity relationship (SAR) studies would be essential, involving the synthesis of a library of analogues with systematic modifications to the benzamide scaffold. These modifications could include altering the position of the fluorine and nitro groups, as well as introducing other substituents to probe the effects on potency, selectivity, and pharmacokinetic properties. The goal of such a program would be to develop more potent and drug-like compounds with improved therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.